methyl 2H-benzotriazole-4-carboxylate
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Description
Methyl 2H-benzotriazole-4-carboxylate is a chemical compound with potential applications in various fields, including organic synthesis and material science. The focus on this compound arises from its unique chemical structure and properties, which make it an attractive subject for research.
Synthesis Analysis
The synthesis of related benzotriazole derivatives, such as 5,5′-Methylene-bis(benzotriazole), has been explored, highlighting an efficient and environmentally benign approach. Gu et al. (2009) developed a practical method for the synthesis of 5,5′-methylenebis(benzotriazole) from methyl nitrite and tetraaminodiphenylmethane, showcasing the potential for green chemistry in the synthesis of benzotriazole derivatives (Gu, Yu, Zhang, & Xu, 2009).
Molecular Structure Analysis
The molecular structure of benzotriazole derivatives plays a crucial role in their chemical reactivity and application potential. Studies have focused on understanding the structural aspects of these compounds to leverage their properties in synthesis and application development.
Chemical Reactions and Properties
Benzotriazole-stabilized carbanions exhibit selectivity in reactions, such as Michael additions, highlighting the influence of electronic and steric effects on their chemical behavior. Katritzky and Qi (1998) reviewed the 1,4-addition of benzotriazole-stabilized carbanions to Michael acceptors, emphasizing the importance of the benzotriazole moiety in directing chemical reactions (Katritzky & Qi, 1998).
Physical Properties Analysis
The physical properties of methyl 2H-benzotriazole-4-carboxylate and related compounds, such as solubility, melting point, and stability, are essential for their practical application in various fields. Understanding these properties helps in the formulation of materials and in the design of chemical processes.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, potential for forming complexes, and behavior under different chemical conditions, are vital for utilizing methyl 2H-benzotriazole-4-carboxylate in synthesis and material science. Research in this area focuses on expanding the utility of benzotriazole derivatives through innovative chemical modifications and applications.
For more comprehensive insights and detailed research findings on methyl 2H-benzotriazole-4-carboxylate and related benzotriazole derivatives, the following references are invaluable resources:
- Gu, H., Yu, B., Zhang, P., & Xu, W.-M. (2009). A Practical Synthesis of 5,5′-Methylene-bis(benzotriazole). Organic Preparations and Procedures International, 41, 162-164. Link to the study.
- Katritzky, A., & Qi, M. (1998). Michael Additions of Benzotriazole-Stabilized Carbanions. A Review. Collection of Czechoslovak Chemical Communications, 63, 599-613. Link to the study.
Scientific Research Applications
Environmental Persistence and Degradation : Benzotriazoles, including derivatives like methyl 2H-benzotriazole-4-carboxylate, are persistent organic pollutants in aquatic environments. They undergo partial biodegradation in wastewater treatment, leading to the formation of transformation products like hydroxy-benzotriazole and benzotriazole carboxylic acids, which are environmentally relevant (Huntscha et al., 2014).
Occurrence in the Environment : These compounds have been detected in environmental samples like sediment and sewage sludge. They are used as UV filters in cosmetics and as corrosion inhibitors in various applications, contributing to their environmental presence (Zhang et al., 2011).
Chemical Synthesis : In the field of organic chemistry, benzotriazole derivatives are used as intermediates in the synthesis of various organic compounds. For instance, tris(benzotriazol-1-yl)methane serves as a precursor for the preparation of carboxylic acids (Katritzky et al., 1990).
Metal Complexation Studies : These compounds are investigated for their ability to form complexes with transition metals, which could have implications in materials science and catalysis (Patel, 2014).
Photovoltaic Applications : Benzotriazole derivatives are being explored in the development of organic dyes for dye-sensitized solar cells (DSSCs). Their molecular structure aids in facilitating electron transfer, which is crucial for improving the efficiency of solar cells (Cui et al., 2011).
Corrosion Inhibition : These compounds are effective corrosion inhibitors, especially in acidic media. They are used to protect metals like mild steel from corrosion, which has practical applications in various industries (Tamil Selvi et al., 2003).
properties
IUPAC Name |
methyl 2H-benzotriazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)5-3-2-4-6-7(5)10-11-9-6/h2-4H,1H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQFYUWSAZEJBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=NNN=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561383 |
Source
|
Record name | Methyl 2H-benzotriazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2H-benzotriazole-4-carboxylate | |
CAS RN |
120723-06-0 |
Source
|
Record name | Methyl 2H-benzotriazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1H-1,2,3-benzotriazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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